molecular formula C20H19ClN2O4S B2356074 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline CAS No. 887223-32-7

6-chloro-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline

Cat. No.: B2356074
CAS No.: 887223-32-7
M. Wt: 418.89
InChI Key: XDTGSRMLTLPWTL-UHFFFAOYSA-N
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Description

6-chloro-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. . This compound, in particular, features a morpholine ring attached to a sulfonylquinoline structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally benign solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The sulfonyl group plays a crucial role in enhancing the binding affinity to the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline is unique due to the presence of the morpholine ring and the sulfonyl group, which confer distinct chemical and biological properties compared to other quinoline derivatives. These structural features enhance its potential as a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

4-[6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S/c1-26-15-3-5-16(6-4-15)28(24,25)19-13-22-18-7-2-14(21)12-17(18)20(19)23-8-10-27-11-9-23/h2-7,12-13H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTGSRMLTLPWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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